N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide
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Overview
Description
“N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide” is a type of amide, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “2-Hydroxy-3-phenylbutyl” part suggests the presence of a phenyl group (a variant of a benzene ring), and a hydroxy group (an -OH group) on a butyl backbone (a four-carbon chain). The “prop-2-enamide” part indicates a three-carbon chain with a double bond between the second and third carbons, and an amide group at the end .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 2-Hydroxy-3-phenylbutylamine) with an acryloyl derivative (like acryloyl chloride) in the presence of a base. This is a type of acylation reaction, common in the synthesis of amides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the hydroxy group, the amide group, and the carbon-carbon double bond in the propenyl group .Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. The carbon-nitrogen (amide) bond could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The carbon-carbon double bond could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide and hydroxy groups would likely make it somewhat soluble in polar solvents like water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylbutyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-13(16)14-9-12(15)10(2)11-7-5-4-6-8-11/h3-8,10,12,15H,1,9H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKYAWYCKFGHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CNC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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